Lipophilicity (LogP) Outperforms Most Common Para‑Substituents
The calculated LogP of 4-(tert-butyl)benzenecarbaldehyde oxime is 2.79 , which is substantially higher than that of benzaldoxime (1.49–1.91) [1], 4‑methoxybenzaldoxime (2.00) [2], and 4‑nitrobenzaldoxime (1.93) . It is comparable to 4‑chlorobenzaldoxime (2.7) [3] and exceeds 4‑methylbenzaldoxime (~2.26) [4]. This ~0.8 unit increase over the parent benzaldoxime translates to a >6‑fold higher octanol/water partition, which directly impacts membrane permeability and extraction efficiency.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.79 (calculated) |
| Comparator Or Baseline | Benzaldoxime: 1.49–1.91; 4‑Methoxybenzaldoxime: 2.00; 4‑Nitrobenzaldoxime: 1.93; 4‑Methylbenzaldoxime: ~2.26; 4‑Chlorobenzaldoxime: 2.7 |
| Quantified Difference | +0.88 to +1.30 vs. benzaldoxime; +0.79 vs. 4‑methoxy; +0.86 vs. 4‑nitro; +0.09 vs. 4‑chloro |
| Conditions | Calculated values from chemical databases (ACD/LogP, XLogP) |
Why This Matters
Higher LogP enhances partitioning into organic phases and lipid bilayers, making the tert‑butyl analog preferable for extractions, membrane‑permeable probes, or lipophilic environments.
- [1] ChemSpider. Benzaldoxime (CAS 622-31-1) – ACD/LogP. Accessed 2026. View Source
- [2] Plantaedb. 4-Methoxybenzaldoxime – XLogP. Accessed 2026. View Source
- [3] Molaid Database. 4-Chlorobenzaldoxime (CAS 3848-36-0) – LogP value. Accessed 2026. View Source
- [4] Chembase. 4-Methylbenzaldoxime – LogP. Accessed 2026. View Source
